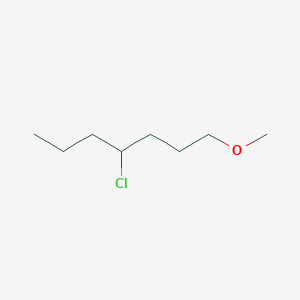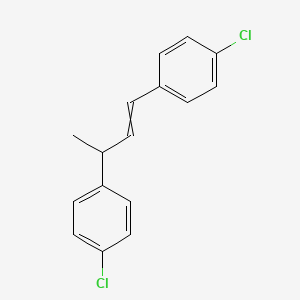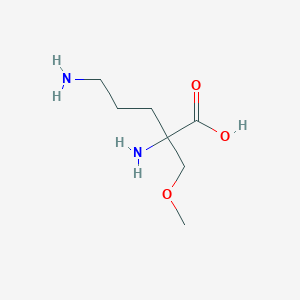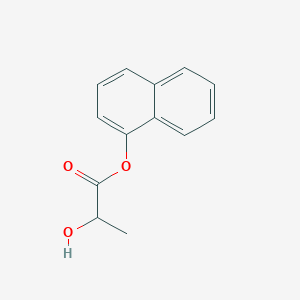
5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde typically involves the reaction of appropriate thiadiazole precursors with diethoxymethylating agents. One common method includes the use of diethoxymethane and a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carboxylic acid.
Reduction: 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-methanol.
Substitution: Various halogenated or alkylated derivatives of the thiadiazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Thiadiazole derivatives have shown various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for applications requiring stability and reactivity under specific conditions.
Wirkmechanismus
The mechanism by which 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The thiadiazole ring can form hydrogen bonds and other interactions with target molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Methoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde
- 5-(Ethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde
- 5-(Dimethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde
Uniqueness
5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde is unique due to the presence of the diethoxymethyl group, which can influence its solubility, reactivity, and overall stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications in synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
112385-32-7 |
|---|---|
Molekularformel |
C8H12N2O3S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
5-(diethoxymethyl)thiadiazole-4-carbaldehyde |
InChI |
InChI=1S/C8H12N2O3S/c1-3-12-8(13-4-2)7-6(5-11)9-10-14-7/h5,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
WFKRSNBEFXPKIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=C(N=NS1)C=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
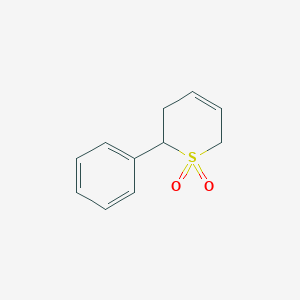
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)

![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)


